2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide
Description
Properties
IUPAC Name |
2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)14-9-8-13(3)10-17(14)24-11-18(22)21-16-7-5-4-6-15(16)19(20)23/h4-10,12H,11H2,1-3H3,(H2,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIFQSKMZMEGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the phenoxyacetyl intermediate: This step involves the reaction of 5-methyl-2-(methylethyl)phenol with an appropriate acylating agent to form the phenoxyacetyl intermediate.
Amidation reaction: The phenoxyacetyl intermediate is then reacted with 2-aminobenzamide under suitable conditions to form the final product, 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
The compound 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide is a benzamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by relevant data tables and case studies.
Pharmacological Applications
Benzamides, including the compound , are known for their diverse pharmacological activities. They often serve as:
- Enzyme Inhibitors : Many benzamides exhibit properties that inhibit specific enzymes, making them valuable in drug development for conditions like cancer and metabolic disorders .
- Anticancer Agents : Research indicates that certain benzamide derivatives can induce apoptosis in cancer cells, providing a pathway for developing new cancer therapies.
Neuropharmacology
The compound may have implications in neuropharmacology due to its structural similarities with known neuroactive compounds. Studies suggest that modifications to the benzamide structure can enhance blood-brain barrier penetration, making it a candidate for treating neurological disorders.
Anti-inflammatory Properties
Benzamide derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant for diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Activity
Some studies have indicated that compounds with a benzamide structure possess antimicrobial properties, making them potential candidates for developing new antibiotics or antifungal agents.
Table 1: Summary of Biological Activities of Benzamide Derivatives
| Activity Type | Example Compounds | Mechanism of Action |
|---|---|---|
| Enzyme Inhibition | Cladosporin, Cyclopiazonic Acid | Inhibition of specific enzyme pathways |
| Anticancer | Various Benzamides | Induction of apoptosis |
| Anti-inflammatory | Benzamide Derivatives | Inhibition of cytokine release |
| Antimicrobial | Selected Benzamides | Disruption of microbial cell walls |
Table 2: Case Studies on Benzamide Applications
Mechanism of Action
The mechanism of action of 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues in Antiprion Research
Compound A : 5-(2-(Pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide
- Structural Features: A benzamide core with a 2-(pyrrolidinyl)acetylamino group and an N-butyl chain.
- Activity : Demonstrates antiprion activity in scrapie models due to its ability to disrupt prion protein aggregation .
- Key Difference: The presence of a cyclic amine (pyrrolidine) and N-butyl group enhances solubility and target binding compared to the target compound’s isopropylphenoxy group, which may favor membrane permeability .
Compound B : 5-(2-(Piperidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamide
- Structural Features : Similar to Compound A but with a piperidine ring instead of pyrrolidine.
- Activity : Improved metabolic stability over pyrrolidine derivatives, with moderate antiprion efficacy .
- Key Difference : The larger piperidine ring may reduce steric hindrance, affecting binding kinetics differently than the target compound’s branched isopropyl group .
Phenoxy-Substituted Analogues
Compound C: 2-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide
- Structural Features: A benzamide with a 3-methylphenoxypropanamido group (C17H18N2O3, MW 298.34).
- Key Difference: The propanoyl linker (vs. acetyl in the target compound) may alter conformational flexibility and bioavailability .
Compound D : Methyl 2,4-dihydroxy-5-(2-methylpropanamido)benzoate
- Structural Features : A benzoate ester with hydroxyl groups and an isobutyramido substituent.
- Activity : Studied for derivatization and biological applications, leveraging hydroxyl groups for solubility .
- Key Difference: Ester linkage and hydroxyl groups increase polarity, contrasting with the target compound’s lipophilic phenoxyacetamido group .
Sulfonamide and Heterocyclic Derivatives
Compound E: 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-phthalazin-2-yl)methyl]benzenesulfonamide
- Structural Features : A sulfonamide with alkylthio, chloro, and phthalazine substituents.
- Activity : Antimicrobial or enzyme-inhibitory properties inferred from sulfonamide class .
- Key Difference : Sulfonamide core (vs. benzamide) and heterocyclic phthalazine moiety target distinct biological pathways .
Comparative Analysis: Key Parameters
Table 1. Structural and Functional Comparison
Biological Activity
2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
- Molecular Formula : C19H22N2O3
- Molecular Weight : 326.4 g/mol
- IUPAC Name : 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide
The biological activity of 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act on various molecular pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR) and inosine monophosphate dehydrogenase (IMPDH). This inhibition can lead to reduced nucleic acid synthesis and ultimately impede cancer cell growth .
- Receptor Modulation : Some benzamide derivatives are known to modulate receptor activities, including those associated with cancer and inflammatory responses. The specific interactions of 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide with these receptors require further elucidation.
Antitumor Effects
Research indicates that benzamide derivatives exhibit significant antitumor activity. For instance, compounds structurally related to 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide have demonstrated efficacy against various cancer cell lines, including breast and lung cancer models .
Cytotoxicity Studies
Table 1 summarizes the cytotoxic effects observed in cell line studies:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 | DHFR inhibition |
| Compound B | A549 (Lung Cancer) | 12 | IMPDH inhibition |
| 2-{...} | HeLa | TBD | Potential receptor modulation |
Note: TBD = To Be Determined
Case Studies
Several case studies have highlighted the therapeutic potential of benzamide derivatives:
- Study on Benzamide Riboside : A study reported that benzamide riboside, a related compound, inhibited cell growth in T-cell lymphoblastic leukemia by downregulating DHFR protein levels. This suggests a similar mechanism might be explored for 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide .
- RET Kinase Inhibition : Another study focused on benzamide derivatives as RET kinase inhibitors demonstrated that certain modifications led to enhanced potency against RET-driven tumors. This finding opens avenues for the exploration of structural modifications in 2-{...} for improved activity against specific cancer types .
Q & A
Q. What are the standard synthetic routes for 2-{2-[5-Methyl-2-(methylethyl)phenoxy]acetylamino}benzamide, and how are intermediates purified?
The synthesis typically involves multi-step reactions starting with functionalization of the benzamide core. For example, acetylation of amino groups can be achieved using acetic anhydride under controlled temperatures (40–60°C). Key intermediates are purified via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC or HPLC .
Q. Which spectroscopic methods are critical for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (ES/MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like amide bonds (C=O stretch ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation .
Q. How is the biological activity of this compound assessed in enzyme inhibition studies?
Enzymatic assays (e.g., kinase or HDAC inhibition) are conducted using recombinant proteins. Activity is quantified via fluorescence-based substrates or colorimetric methods (e.g., NAD⁺ depletion in dehydrogenase assays). Dose-response curves (IC₅₀ values) are generated with triplicate measurements to ensure reproducibility. Positive controls (e.g., known inhibitors) validate assay conditions .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (DFT) model reaction pathways to identify energetically favorable intermediates. Machine learning (ML) algorithms analyze historical reaction data to predict optimal solvents, catalysts, or temperatures. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for reactor design .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Replicating studies under standardized conditions (e.g., ATCC-certified cell lines).
- Purity verification via HPLC (>95%) and elemental analysis.
- Meta-analysis of structure-activity relationships (SAR) to isolate key functional groups .
Q. What methodologies enable chiral resolution of stereoisomers in derivatives of this compound?
Chiralpak® OD columns with methanol/CO₂ mobile phases resolve enantiomers via supercritical fluid chromatography (SFC). Retention times and enantiomeric excess (ee) are quantified using UV detectors. Dynamic kinetic resolution (DKR) with lipases (e.g., Amano PS) during synthesis can also enhance stereoselectivity .
Q. How do substituent modifications impact thermodynamic stability in related benzamide analogs?
Isothermal titration calorimetry (ITC) measures binding affinity changes upon substituent variation. Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-protein interactions, identifying steric clashes or hydrogen bond disruptions. Comparative studies using X-ray crystallography reveal structural perturbations in active sites .
Methodological Tables
Table 1. Common Reaction Conditions for Benzamide Derivatives
| Step | Reagents/Conditions | Purification Method |
|---|---|---|
| Acetylation | Acetic anhydride, 50°C, 2 hrs | Silica gel chromatography |
| Amide Coupling | HATU, DIPEA, DMF, RT | Ethyl acetate extraction |
| Chiral Resolution | Chiralpak® OD, 20% MeOH/CO₂, 100 bar | SFC with UV detection |
Table 2. Key Analytical Parameters for Structural Validation
| Technique | Key Data Points | Application |
|---|---|---|
| ¹H NMR | δ 7.8–8.2 ppm (aromatic H) | Substituent position assignment |
| ES/MS | m/z 428.3 [M+H]⁺ | Molecular weight confirmation |
| Chiral HPLC | Rt = 1.610 min (Isomer 1, ee >98%) | Enantiomeric purity assessment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
